4'-Methoxy-6-methyl-[1,1'-biphenyl]-3-carboxylic acid
Overview
Description
“4’-Methoxy-6-methyl-[1,1’-biphenyl]-3-carboxylic acid” is a chemical compound with the linear formula C6H5C6H4OCH3 . It is also known as 4-Methoxybiphenyl .
Synthesis Analysis
The synthesis of similar compounds often involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Molecular Structure Analysis
The molecular structure of “4’-Methoxy-6-methyl-[1,1’-biphenyl]-3-carboxylic acid” can be represented by the formula C13H12O . The structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The physical and chemical properties of “4’-Methoxy-6-methyl-[1,1’-biphenyl]-3-carboxylic acid” include a molecular weight of 184.23 . The compound is available in the form of powder, crystals, or chunks .Scientific Research Applications
Analytical Chemistry: Standard Reagent in Fluorescence Studies
4’-Methoxy-6-methyl-[1,1’-biphenyl]-3-carboxylic acid: is utilized as a standard reagent in fluorescence studies. Its fluorescence intensity is associated with the characteristics of the products of derivatization reactions for aryl halides with phenylboronic acid (PBA). This application is crucial in the development of diagnostic assays and contributes to advancements in hematology and histology .
Safety And Hazards
properties
IUPAC Name |
3-(4-methoxyphenyl)-4-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-3-4-12(15(16)17)9-14(10)11-5-7-13(18-2)8-6-11/h3-9H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRSNZGYFGYTOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Methoxy-6-methyl-[1,1'-biphenyl]-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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